molecular formula C23H15ClN6O B2771149 2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891101-79-4

2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No. B2771149
CAS RN: 891101-79-4
M. Wt: 426.86
InChI Key: HGSBMNWXDHFZQE-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C23H15ClN6O and its molecular weight is 426.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is part of a group of compounds where the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines is achieved through metal-free oxidative N-N bond formation, indicating potential for efficient chemical synthesis (Zheng et al., 2014).

Biological Activity

  • This compound belongs to a class of novel pyridine and fused pyridine derivatives, which exhibit antimicrobial and antioxidant activity. Such compounds have been evaluated through in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies on the target protein (Flefel et al., 2018).

Potential for Antimicrobial Applications

  • Related thienopyrimidine derivatives, which share structural similarities with this compound, have shown pronounced antimicrobial activity (Bhuiyan et al., 2006).

Antiproliferative and Inhibitory Activities

  • Derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been researched for their antiproliferative activity, specifically targeting endothelial and tumor cells. This suggests potential applications in the field of cancer research and therapy (Ilić et al., 2011).

Structural and Computational Analysis

  • Studies involving the synthesis and structural analysis, including Density Functional Theory calculations and Hirshfeld surface analysis, of related triazolopyridazine compounds have been conducted. This is significant for understanding the molecular interactions and stability of such compounds (Sallam et al., 2021).

properties

IUPAC Name

2-chloro-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN6O/c24-18-6-2-1-5-17(18)23(31)26-16-10-8-15(9-11-16)19-12-13-21-27-28-22(30(21)29-19)20-7-3-4-14-25-20/h1-14H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSBMNWXDHFZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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